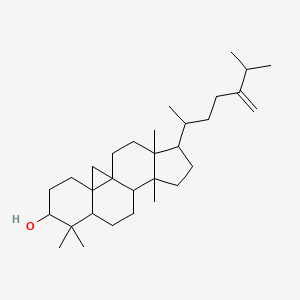

3beta-24-Methylenecycloartan-3-ol

Description

Contextualization within Natural Product Chemistry

Natural product chemistry is a field dedicated to the study of chemical compounds derived from living organisms. Within this vast domain, triterpenoids represent a significant and diverse class of molecules. wikipedia.org Triterpenes are composed of six isoprene (B109036) units and have the molecular formula C30H48. wikipedia.org They are biosynthesized in plants, animals, and fungi from the precursor squalene. wikipedia.org Triterpenoids, which are triterpenes containing heteroatoms like oxygen, exhibit a wide array of complex structures and are of great interest to scientists due to their rich chemistry and potential pharmacological applications. wikipedia.org

Chemical Classification and Distinctive Structural Features of Cycloartanols

Cycloartane-type triterpenoids are a major subclass of triterpenoids characterized by a unique tetracyclic core structure with a cyclopropane (B1198618) ring, forming a pentacyclic system. nih.govpsu.edu This distinctive feature arises from the cyclization of 2,3-oxidosqualene (B107256). psu.edu The parent structure is known as cycloartane (B1207475). nih.gov

3beta-24-Methylenecycloartan-3-ol, also known as 24-Methylene-9,19-cyclolanostan-3β-ol, is a specific cycloartanol (B210237) derivative. nist.gov Its structure is defined by a hydroxyl (-OH) group at the 3-beta position of the cycloartane skeleton and a methylene (B1212753) (=CH2) group at position 24 of the side chain. nist.govnih.gov This compound is practically insoluble in water. smolecule.comfoodb.ca

Below is a data table summarizing the key chemical properties of this compound.

| Property | Value | Source |

| Chemical Formula | C31H52O | nih.govsmolecule.com |

| Molecular Weight | 440.7 g/mol | nih.gov |

| IUPAC Name | 7,7,12,16-tetramethyl-15-(6-methyl-5-methylideneheptan-2-yl)pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol | nih.gov |

| CAS Number | 1449-09-8 | nist.govfoodb.ca |

| Synonyms | 24-methylenecycloartanol (B74860), (3β)-24-Methylene-9,19-cyclolanostan-3-ol | smolecule.comfoodb.ca |

Research Significance of Cycloartane Derivatives in Phytochemistry

The study of cycloartane derivatives is a significant area of phytochemistry, the study of chemicals derived from plants. These compounds are widely distributed in the plant kingdom and have been isolated from a variety of species. smolecule.comnih.govresearchgate.net The structural diversity of cycloartane triterpenoids, arising from different oxygenation patterns and substitutions, makes them a fascinating subject for chemical investigation. psu.edu

Research in phytochemistry often involves the isolation and structural elucidation of these complex molecules, which contributes to a deeper understanding of plant biochemistry and biosynthetic pathways. biosynth.com For instance, studies on the resin of Parthenium argentatum (guayule) have led to the isolation of new cycloartane-type triterpenoids. acs.org Similarly, phytochemical investigations of Cimicifuga species have yielded numerous cycloartane glycosides and triterpenoids. nih.govnih.gov

The presence of this compound and related compounds in various plants suggests potential roles in plant defense or as intermediates in the biosynthesis of other important molecules. smolecule.combiosynth.com The identification of these compounds in different plant families, such as Meliaceae and Schisandraceae, highlights their widespread occurrence and the importance of continued phytochemical research to explore their chemical diversity. psu.eduresearchgate.net

Below is a data table of selected plant sources from which this compound has been isolated.

| Plant Species | Family | Reference |

| Psychotria viridis | Rubiaceae | nih.govsmolecule.com |

| Euphorbia peplus | Euphorbiaceae | nih.govsmolecule.com |

| Murraya paniculata | Rutaceae | chemfaces.com |

| Tapirira guianensis | Anacardiaceae | chemfaces.com |

| Larix kaemferi | Pinaceae | chemfaces.com |

| Common Persimmon | Ebenaceae | smolecule.comfoodb.ca |

| Pineapple | Bromeliaceae | smolecule.comfoodb.ca |

| Climbing Bean | Fabaceae | smolecule.comfoodb.ca |

Properties

IUPAC Name |

7,7,12,16-tetramethyl-15-(6-methyl-5-methylideneheptan-2-yl)pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H52O/c1-20(2)21(3)9-10-22(4)23-13-15-29(8)25-12-11-24-27(5,6)26(32)14-16-30(24)19-31(25,30)18-17-28(23,29)7/h20,22-26,32H,3,9-19H2,1-2,4-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDHQMRXFDYJGII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=C)CCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H52O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence and Distribution of 3beta 24 Methylenecycloartan 3 Ol in Biological Systems

Botanical Sources and Geographic Distribution

3beta-24-Methylenecycloartan-3-ol is a well-documented constituent of numerous plant species. Its biosynthesis from cycloartenol (B190886) is a pivotal step in the creation of other essential plant sterols. rsc.orgmdpi.com This widespread role in plant biochemistry accounts for its presence in a diverse array of botanical families and genera.

Identification in Specific Plant Families

The compound has been identified in various plant families, underscoring its fundamental role in plant metabolism.

Cucurbitaceae: The presence of this compound has been confirmed in this family. Its biosynthesis was specifically studied in tissue cultures of Trichosanthes kirilowii var. japonica, a plant belonging to the gourd family. rsc.org While the family is more famously known for cucurbitane triterpenoids, such as those found in Momordica charantia (bitter melon), the existence of 24-methylenecycloartanol (B74860) highlights the diverse sterol pathways within this group. nih.govmdpi.comacs.org

Sapindaceae: Based on available scientific literature, the presence of this compound has not been reported in the Sapindaceae family. Studies on prominent members like Litchi chinensis (lychee) have identified other phytochemicals, including different types of triterpenes, but not 24-methylenecycloartanol. researchgate.netnih.gov

Distribution Across Plant Genera

The compound has been isolated and identified in a wide range of plant genera, many of which have significance in traditional medicine and scientific research.

Euphorbia : This genus is a well-documented source of this compound. It has been isolated from species such as Euphorbia peplus (petty spurge), Euphorbia fischeriana, Euphorbia guyoniana, and Euphorbia macrostegia. mdpi.comnih.govresearchgate.net

Epidendrum : Found in the Orchidaceae family, this genus, particularly Epidendrum mosenii, has been shown to contain the compound. nih.govresearchgate.net

Psychotria : Psychotria viridis, a plant known for its use in traditional Amazonian medicine, lists this compound among its chemical constituents. mdpi.comresearchgate.net

Sideritis : This genus of flowering plants, commonly known as ironworts, has also been identified as containing the compound. nih.gov

Ficus : Several species within the fig genus contain this triterpenoid (B12794562). It has been reported in the leaves of Ficus carica (common fig) and the stem bark of Ficus krishnae. nih.govresearchgate.netnih.gov

Costus : The compound is found in the rhizomes of Cheilocostus speciosus (synonymous with Costus speciosus), also known as crepe ginger. nih.govresearchgate.net

Tapirira : Research has confirmed the presence of this compound in the leaves of Tapirira guianensis. nih.gov

Murraya : The compound has been identified for the first time within this genus in the species Murraya paniculata (Orange Jasmine). nih.gov

For the genera Hamelia, Salvia, Allium, and Aquilaria, the presence of this compound has not been reported in the surveyed scientific literature.

Table 1: Documented Botanical Sources of this compound

| Family | Genus | Species | Reference(s) |

|---|---|---|---|

| Cucurbitaceae | Trichosanthes | T. kirilowii var. japonica | rsc.org |

| Euphorbiaceae | Euphorbia | E. peplus, E. fischeriana, E. guyoniana, E. macrostegia | mdpi.comnih.govresearchgate.net |

| Orchidaceae | Epidendrum | E. mosenii | nih.govresearchgate.net |

| Rubiaceae | Psychotria | P. viridis | mdpi.comresearchgate.net |

| Lamiaceae | Sideritis | Not specified | nih.gov |

| Moraceae | Ficus | F. carica, F. krishnae | nih.govresearchgate.netnih.gov |

| Costaceae | Costus | C. speciosus | nih.govresearchgate.net |

| Anacardiaceae | Tapirira | T. guianensis | nih.gov |

Localization within Plant Tissues

The distribution of this compound is not uniform throughout the plant; its concentration can vary significantly between different organs and tissues.

Aerial Parts : The compound was isolated from the general aerial parts of Euphorbia macrostegia. researchgate.net

Leaves : It has been specifically found in the leaves of Psychotria viridis, Ficus carica, Tapirira guianensis, and Murraya paniculata. mdpi.comnih.govnih.gov

Roots : The roots of Euphorbia guyoniana have been shown to contain the compound. nih.gov

Rhizomes : It is present in the rhizomes of Sparganium stoloniferum (a bur-reed species) and Cheilocostus speciosus. mdpi.comnih.gov

Stems : The stems of Epidendrum mosenii are a notable source. nih.gov

Bark : The stem bark of Ficus krishnae has been identified as containing the compound. nih.gov

Latex : The latex of Euphorbia peplus is another documented source. nih.gov

Intra-species and Seasonal Variations in Concentration

The concentration of this compound within a single plant species is not static. It can fluctuate based on the part of the plant, its developmental stage, and the season. A study on the Brazilian medicinal plant Epidendrum mosenii revealed that while the compound is present in almost all parts of the plant throughout the year, it is significantly more concentrated in the stems during the spring and summer months. nih.gov This variation in concentration correlated with the plant's biological activity, suggesting that seasonal changes directly impact the chemical profile and potential efficacy of the plant. nih.gov This phenomenon, where metabolite production is influenced by environmental conditions, is a recognized aspect of plant biochemistry. elsevierpure.com

Occurrence in Food Items and Dietary Context

Beyond its role in plant biology, this compound is present in a variety of food items, making it a component of the human diet. Its presence in these foods suggests it could serve as a potential biomarker for their consumption. mdpi.comacs.orgnih.gov

The compound has been identified in the following food sources:

Fruits : Pineapple and common persimmon. mdpi.comacs.orgnih.gov

Vegetables and Legumes : Climbing bean, celery (leaves), and oregon yampah. mdpi.comacs.orgnih.gov

Herbs : Alfalfa, chives, and coriander. nih.gov

Grains : It is a known constituent of rice bran oil.

Table 2: Documented Food Sources of this compound

| Food Category | Specific Item | Reference(s) |

|---|---|---|

| Fruits | Pineapple | mdpi.comacs.orgnih.gov |

| Common Persimmon | mdpi.comacs.orgnih.gov | |

| Vegetables/Legumes | Climbing Bean | mdpi.comacs.orgnih.gov |

| Oregon Yampah | mdpi.comacs.orgnih.gov | |

| Celery (leaves) | nih.gov | |

| Herbs | Alfalfa | nih.gov |

| Chives | nih.gov | |

| Coriander | nih.gov |

Presence in Other Biological Organisms

Current scientific literature predominantly identifies this compound as a plant metabolite. nih.gov Its role as a precursor to phytosterols (B1254722) firmly places it within the biochemistry of plants and other photosynthetic organisms. While it has been noted to act as a feeding stimulant for the willow beetle Plagiodera versiclora, this describes an ecological interaction rather than its endogenous presence within the insect. researchgate.net Searches for its occurrence in other kingdoms, such as fungi or bacteria, have not yielded confirmed results, indicating its distribution is primarily constrained to the plant world.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 24-methylenecycloartanol |

| Betulinic acid |

| Cycloartenol |

| Lupeol |

Biological Activities and Molecular Mechanisms of 3beta 24 Methylenecycloartan 3 Ol

Research on Antimicrobial Activities

Preliminary studies indicate that 3beta-24-Methylenecycloartan-3-ol possesses antimicrobial properties against certain pathogens. ontosight.ai The scope of this activity has been explored against both bacteria and fungi.

Inhibition of Bacterial Growth (e.g., Staphylococcus aureus, Escherichia coli)

Research has demonstrated that this compound exhibits inhibitory activity against both Gram-positive and Gram-negative bacteria. Specifically, its effect on Staphylococcus aureus and Escherichia coli has been noted. researchgate.net However, some studies describe this activity as weak. An extract containing 24-Methylenecycloartanol (B74860) was found to inhibit the growth of these two bacterial species. researchgate.net This aligns with broader research into cycloartane-type triterpenes, where some have shown moderate activity against various bacterial strains, including methicillin-resistant staphylococci. nih.gov In contrast, cycloartane (B1207475) triterpenes have generally been found to be poorly active against Gram-negative bacteria. nih.gov

Table 1: Observed Antibacterial Activity of this compound and Related Compounds

| Compound/Extract | Target Bacteria | Observed Effect | Source |

| Extract containing 24-Methylenecycloartanol | Staphylococcus aureus | Growth inhibition | researchgate.net |

| Extract containing 24-Methylenecycloartanol | Escherichia coli | Growth inhibition | researchgate.net |

| Other Cycloartane Triterpenes | Methicillin-resistant staphylococci | Active | nih.gov |

| Other Cycloartane Triterpenes | Vancomycin-resistant enterococci | Moderate antimicrobial activity | nih.gov |

| Other Cycloartane Triterpenes | Gram-negative bacteria | Poorly active | nih.gov |

Antifungal Properties

In addition to its antibacterial effects, this compound has been identified for its potential antifungal activity. It has been found to inhibit the growth of certain fungi, suggesting a broader spectrum of antimicrobial action. ontosight.ai

Investigated Mechanisms of Action Against Microorganisms

The precise mechanisms through which this compound exerts its antimicrobial effects have not been fully elucidated for this specific molecule. However, research into the broader class of triterpenoids suggests that their antimicrobial action often involves the disruption of microbial cell membrane integrity and the inhibition of key cellular processes.

Research on Anti-inflammatory Activities

The anti-inflammatory potential of this compound is a significant area of investigation. Studies suggest the compound may modulate inflammatory pathways, which could be beneficial in conditions associated with inflammation. ontosight.aifoodb.ca

Modulation of Pro-inflammatory Enzymes and Cytokines

Evidence suggests that the anti-inflammatory effects of 24-Methylenecycloartanol and related compounds are linked to their ability to suppress key inflammatory mediators. The compound may reduce inflammation by inhibiting the production of pro-inflammatory enzymes and cytokines. ontosight.ai For instance, research on a similar phytosterol, 24-methylcholesta-5(6), 22-diene-3β-ol, demonstrated potent dose-dependent inhibition of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production in lipopolysaccharide (LPS)-induced macrophage cells. nih.gov This was accompanied by the suppression of the enzymes responsible for their synthesis, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov

Furthermore, studies on related compounds have shown specific effects on cytokine production. Some cycloartane triterpenoids have been observed to significantly inhibit the production of tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). nih.govnih.gov In one study, an extract containing 24-Methylenecycloartanol was shown to inhibit the release of Monocyte Chemoattractant Protein-1 (MCP-1) while increasing the release of the anti-inflammatory cytokine IL-10. researchgate.net

Table 2: Effects of 24-Methylenecycloartanol and Related Triterpenoids on Inflammatory Mediators

| Compound Class | Mediator | Effect | Source |

| 24-Methylenecycloartanol | Pro-inflammatory enzymes & cytokines | General inhibition | ontosight.ai |

| Extract with 24-Methylenecycloartanol | MCP-1 | Inhibition of release | researchgate.net |

| Extract with 24-Methylenecycloartanol | IL-10 | Increased release | researchgate.net |

| Other Cycloartane Triterpenoids | TNF-α | Inhibition of production | nih.gov |

| Other Cycloartane Triterpenoids | iNOS & COX-2 | Suppression of protein expression | nih.gov |

| Other Cycloartane Triterpenoids | IL-1β | Suppression of production | nih.gov |

Cellular Signaling Pathways Involved in Anti-inflammatory Response

The anti-inflammatory actions of cycloartane triterpenoids appear to be mediated through the modulation of key intracellular signaling pathways that regulate the inflammatory response. Research on triterpenoids from Illicium difengpi showed that these compounds could inhibit the release of nuclear factor kappa B (NF-κB), a pivotal transcription factor that controls the expression of many pro-inflammatory genes. nih.gov Molecular docking studies predicted that these compounds had a good binding affinity for dual specificity mitogen-activated protein kinase kinase 1 (MPKK1 or MEK1), a kinase that operates upstream of the NF-κB signaling pathway. nih.gov Other research on a different cycloartane triterpenoid (B12794562) demonstrated an inhibitory effect on the c-Raf–MEK1–ERK signaling axis, which is also involved in cellular inflammatory responses. researchgate.net These findings suggest that this compound may exert its anti-inflammatory effects by targeting components of the MAPK and NF-κB signaling cascades.

Research on Antioxidant Activities

Cycloartane triterpenoids, including this compound, have demonstrated notable antioxidant capabilities, which are crucial in combating cellular damage caused by reactive oxygen species (ROS).

The antioxidant activity of these compounds is attributed to their ability to neutralize free radicals. Studies on cycloartenol (B190886), a closely related compound, have shown significant efficacy in scavenging the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and inhibiting lipid peroxidation ijnponline.com. The primary mechanisms behind this radical-scavenging activity are believed to be electron transfer and hydrogen atom transfer nih.gov.

In one study, cycloartenol isolated from Euphorbia neriifolia leaves demonstrated potent antioxidant effects. Its capacity to inhibit lipid peroxidation was observed to be dose-dependent, with an inhibition of 72.87% at a concentration of 100 µg/mL. Furthermore, it showed effective DPPH free radical scavenging activity at a concentration of 40 µg/mL ijnponline.com. This suggests that the cycloartane structure is fundamental to its ability to donate electrons or hydrogen atoms, thereby stabilizing free radicals and terminating oxidative chain reactions.

Beyond direct radical scavenging, this compound and related compounds protect cells from oxidative stress by modulating endogenous antioxidant defense systems. Research has indicated that cycloartenol can protect against oxidative stress by enhancing the activity of key antioxidant enzymes such as catalase (CAT) and glutathione (B108866) peroxidase (GPx) nih.gov.

A significant mechanism for this cellular protection is the activation of the Keap1/Nrf2/HO-1 signaling pathway nih.gov. Under normal conditions, the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2) is kept inactive by Keap1. In the presence of oxidative stress, Nrf2 is released, translocates to the nucleus, and initiates the transcription of antioxidant response elements, including heme oxygenase-1 (HO-1). Studies involving a lipophilic fraction containing cycloartenol demonstrated an enhanced cellular antioxidant capacity by inhibiting ROS formation and increasing the levels of antioxidant enzymes, including CAT and HO-1 nih.gov. This upregulation of the cellular antioxidant machinery provides a robust defense against oxidative damage.

| Compound | Cell Line | Oxidative Stressor | Observed Protective Effects | Underlying Mechanism | Reference |

|---|---|---|---|---|---|

| Cycloartenol | Not specified in abstract | Benzoyl peroxide and Ultraviolet-B | Augmented activities of CAT and GPx; protection against skin carcinogenesis. | Enhancement of antioxidant enzyme activity. | nih.gov |

| Lipophilic fraction containing cycloartenol | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Inhibited ROS formation; elevated levels of CAT and HO-1. | Activation of Nrf2/HO-1 pathway. | nih.gov |

Other Investigated Biological Effects at the Cellular or Sub-cellular Level

The biological activities of this compound and its analogs extend beyond antioxidant effects, influencing cellular processes such as viability, apoptosis, and enzyme activity.

The impact of cycloartane triterpenoids on cell viability and programmed cell death (apoptosis) has been a significant area of investigation, particularly in the context of cancer research nih.govresearchgate.net.

Studies on cycloartenol have demonstrated its ability to inhibit the proliferation of glioma U87 cells. This anti-proliferative effect is linked to the induction of cell cycle arrest at the sub-G1 phase and the triggering of apoptosis. The molecular mechanism involves a significant alteration in the expression of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2, tipping the balance towards cell death medchemexpress.com.

Furthermore, a related compound, cycloart-24-ene-26-ol-3-one, has been shown to reduce the viability of the colon cancer cell lines HT-29 and Caco-2 in a dose- and time-dependent manner nih.gov. Its mechanism of action involves binding to tumour necrosis factor-receptor 1 (TNF-R1), which initiates a caspase cascade. This includes the activation of caspase-8, which in turn activates Bid, leading to the activation of caspase-9. This cascade results in a reduction of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of downstream caspases-3/7, ultimately leading to apoptosis nih.gov.

| Compound | Cell Line | Effect | Molecular Mechanism | Reference |

|---|---|---|---|---|

| Cycloartenol | Glioma U87 cells | Inhibition of proliferation and colony formation; induction of apoptosis. | Induction of Sub-G1 cell cycle arrest; alteration in the expression of Bax and Bcl-2. | medchemexpress.com |

| Cycloart-24-ene-26-ol-3-one | HT-29 and Caco-2 (Colon cancer) | Reduced cell viability; induction of apoptosis. | Binds to TNF-R1, initiating caspase-8 and -9 activation, leading to downstream caspase-3/7 activation and PARP cleavage. | nih.gov |

Cycloartane-type compounds have been found to inhibit several key enzymes involved in various cellular pathways. Cycloartenol has been observed to suppress the phosphorylation of p38 MAP kinase in glioma cells, thereby inhibiting cell migration medchemexpress.com.

In the context of neuroinflammation and neurodegenerative diseases, cycloartenol has been identified as a non-competitive inhibitor of acetylcholinesterase (AChE) and an inhibitor of butyrylcholinesterase (BChE) researchgate.net. These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine, and their inhibition is a key strategy in the management of Alzheimer's disease.

Additionally, cycloartanes have demonstrated anti-inflammatory properties through the inhibition of enzymes involved in the inflammatory response. A lipophilic fraction containing cycloartenol was found to downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophages stimulated with lipopolysaccharide (LPS) nih.gov. The inhibition of these pro-inflammatory enzymes reduces the production of nitric oxide and prostaglandins, respectively.

| Compound/Fraction | Enzyme/Pathway | Effect | Cell Line/System | Reference |

|---|---|---|---|---|

| Cycloartenol | p38 MAP kinase | Suppression of phosphorylation. | Glioma U87 cells | medchemexpress.com |

| Cycloartenol | Acetylcholinesterase (AChE) | Non-competitive inhibition. | In vitro assay | researchgate.net |

| Cycloartenol | Butyrylcholinesterase (BChE) | Inhibition. | In vitro assay | researchgate.net |

| Lipophilic fraction containing cycloartenol | Inducible nitric oxide synthase (iNOS) and Cyclooxygenase-2 (COX-2) | Downregulation of expression. | RAW 264.7 Macrophages | nih.gov |

Biotransformation and Derivatization Strategies for 3beta 24 Methylenecycloartan 3 Ol

Microbial Biotransformation Studies

Microbial biotransformation is a powerful and environmentally friendly tool for the structural modification of complex molecules like triterpenoids. nih.gov Fungi, in particular, possess diverse enzymatic systems capable of performing highly specific reactions that are often difficult to achieve through conventional chemical methods. nih.govnih.gov

Biotransformation by Fungi (e.g., Glomerella fusarioides)

Research has demonstrated the capability of the fungus Glomerella fusarioides to metabolize cycloartane-type triterpenes. researchgate.netacs.org In one study, 3β-24-methylenecycloartan-3-ol (referred to in the study as 24-methylenecycloartanol) was subjected to fermentation with a culture of G. fusarioides. researchgate.netacs.org This process led to the conversion of the parent compound into several new and known metabolites, showcasing the fungus's ability to introduce structural changes to the triterpenoid (B12794562) scaffold. researchgate.net This particular fungus was selected for its known efficiency in transforming related triterpenes. acs.org

Characterization of Biotransformed Products and their Structural Modifications

The incubation of 3β-24-methylenecycloartan-3-ol with Glomerella fusarioides yielded a range of structurally modified compounds. researchgate.netacs.org The structures of these metabolites were determined using spectroscopic methods. researchgate.net The primary products identified were cycloeucalenol, and two new compounds: 24-methylcycloartane-3β,24,24(1)-triol and 24(1)-methoxy-24-methylcycloartane-3β,24-diol. researchgate.netacs.org

These transformations highlight specific modifications to the side chain of the parent molecule. The formation of the triol and the methoxy-diol involves the addition of hydroxyl and methoxy (B1213986) groups across the 24-methylene double bond, indicating enzymatic action on this specific functional group. researchgate.net

| Parent Compound | Biotransformed Product | Structural Modification | Reference |

|---|---|---|---|

| 3β-24-Methylenecycloartan-3-ol | Cycloeucalenol | Isomerization/rearrangement | researchgate.net |

| 3β-24-Methylenecycloartan-3-ol | 24-methylcycloartane-3β,24,24(1)-triol | Hydration/Hydroxylation of the 24-methylene group | researchgate.net |

| 3β-24-Methylenecycloartan-3-ol | 24(1)-methoxy-24-methylcycloartane-3β,24-diol | Methoxylation and hydroxylation of the 24-methylene group | researchgate.net |

Enzymatic Reaction Types in Microbial Conversions

The conversion of triterpenoids by microorganisms involves a variety of enzymatic reactions that lead to structural diversification. nih.govresearchgate.net Fungal systems, like that of G. fusarioides, are known to possess enzymes such as cytochrome P450 monooxygenases and oxidoreductases which are crucial for these transformations. nih.gov

The types of reactions observed in the biotransformation of cycloartane (B1207475) triterpenes include:

Hydroxylation: The introduction of hydroxyl (-OH) groups at various positions on the triterpenoid skeleton. This is one of the most common and significant reactions, often catalyzed by cytochrome P450 enzymes. nih.govnih.gov

Oxidation: The conversion of hydroxyl groups to ketones or aldehydes, or the oxidation of methyl groups. nih.gov

Isomerization: The rearrangement of the molecular structure, such as the shifting of double bonds. researchgate.net

Glycosylation: The attachment of sugar moieties, which can be catalyzed by glycosyltransferases (GTs) or glycoside hydrolases (GHs). mdpi.com

Cyclization: The formation of new rings within the structure. researchgate.net

These enzymatic modifications can alter the physicochemical properties and biological activities of the parent compound. nih.gov

Chemical Derivatization for Structural Analogues and Modified Compounds

While microbial transformations offer high selectivity, chemical derivatization remains a vital strategy for creating a broader range of structural analogues. This approach allows for modifications that may not be accessible through enzymatic means. For cycloartane triterpenoids, chemical reactions can target specific functional groups, such as the hydroxyl group at C-3 or the double bond in the side chain. Standard organic reactions like esterification, etherification, oxidation, or reduction can be employed to produce a library of related compounds for further research and structure-activity relationship (SAR) studies.

Semi-synthetic Approaches from Natural Precursors for Research Purposes

Semi-synthesis is a practical approach that leverages abundant, naturally occurring compounds as starting materials for the synthesis of rarer or more complex molecules. researchgate.net 3β-24-Methylenecycloartan-3-ol itself is found in various plants, including species of Euphorbia and Psychotria. nih.govsmolecule.com Closely related cycloartane triterpenes, such as cycloartenol (B190886), are particularly abundant in sources like rice bran. acs.org

These readily available precursors can be isolated and then chemically or enzymatically modified to yield 3β-24-methylenecycloartan-3-ol or its derivatives. acs.org For instance, cycloartenone, a related compound, was semi-synthesized from cycloartenol via chemical oxidation to be used as a substrate in biotransformation studies. acs.org This strategy is essential for providing sufficient quantities of target compounds for comprehensive biological evaluation and further derivatization efforts. researchgate.net

Advanced Analytical Methodologies for Research on 3beta 24 Methylenecycloartan 3 Ol

Extraction and Purification Protocols from Biological Matrices

The initial step in researching 3beta-24-Methylenecycloartan-3-ol involves its extraction from biological sources, such as plant tissues. The choice of extraction solvent and method is critical for maximizing the yield and purity of the target compound.

Commonly, plant materials are first dried and powdered to increase the surface area for solvent extraction. A variety of organic solvents are employed, often in a sequential manner based on polarity, to isolate different classes of compounds. For instance, a typical extraction process might begin with a non-polar solvent like petroleum ether or hexane (B92381) to remove lipids, followed by extraction with solvents of increasing polarity such as methanol (B129727) or ethanol (B145695) to isolate triterpenoids. nih.govresearchgate.net

For example, crude rice bran oil can be extracted from rice bran using petroleum ether. nih.gov In other cases, the leaves of a plant may be extracted with methanol, and then the resulting extract is partitioned with hexane and ethyl acetate (B1210297) to separate compounds based on their solubility. nih.gov

Following extraction, the crude extract, which is a complex mixture of various phytochemicals, undergoes purification. Column chromatography is a widely used technique for this purpose. Silica gel is a common stationary phase, and a gradient of solvents is used to elute different fractions. The fractions are often monitored by Thin Layer Chromatography (TLC) to identify those containing the desired compound. nih.gov Fractions with similar TLC profiles are then combined and may be subjected to further purification steps until a pure compound is obtained.

Table 1: Overview of Extraction and Purification Methods

| Biological Source | Extraction Solvent(s) | Purification Technique(s) |

|---|---|---|

| Rice Bran | Petroleum Ether, Methanol, Ethanol | Column Chromatography, HPTLC |

| Ficus krishnae | Hexane, Methanol, Water | Sequential Extraction |

| Sandoricum koetjape | Methanol, Hexane, Ethyl Acetate | Partitioning, Various Chromatographic Techniques |

Chromatographic Separation Techniques for Isolation and Quantification

Chromatographic methods are indispensable for both the isolation of pure this compound and its quantitative analysis in various samples. The structural similarity among triterpenoids presents a significant analytical challenge, necessitating high-resolution separation techniques. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint of the molecule, allowing for its identification. Tandem mass spectrometry (MS/MS) can further enhance selectivity and sensitivity by performing a second stage of mass analysis on specific fragment ions.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of triterpenoids. researchgate.netnih.gov Unlike GC, HPLC is suitable for non-volatile and thermally labile compounds, which is advantageous for many natural products.

In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the two phases. For the analysis of this compound and related compounds, reversed-phase columns (e.g., C18) are commonly used with a mobile phase consisting of a mixture of water and organic solvents like acetonitrile (B52724) or methanol. researchgate.netnih.gov

Several types of detectors can be coupled with HPLC for the detection and quantification of the separated compounds:

Diode Array Detector (DAD): This detector measures the absorbance of the eluting compounds over a range of UV-Vis wavelengths, providing spectral information that can aid in peak identification.

Electrospray Ionization-Mass Spectrometry (ESI-MS/MS): Coupling HPLC with a mass spectrometer, particularly with an ESI source, is a highly sensitive and specific technique. ESI allows for the gentle ionization of molecules directly from the liquid phase, making it ideal for analyzing triterpenoids. The subsequent MS or MS/MS analysis provides molecular weight and structural information, enabling unambiguous identification and quantification. nih.govnih.gov

The development of HPLC methods often involves optimizing the mobile phase composition and gradient to achieve the best possible separation of complex mixtures of triterpenes. researchgate.netnih.gov

Spectroscopic Characterization and Structural Elucidation

Once this compound is isolated in its pure form, various spectroscopic techniques are employed to confirm its chemical structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of the compound.

1D NMR: ¹H NMR provides information about the different types of protons in the molecule and their chemical environment, while ¹³C NMR reveals the number and types of carbon atoms.

2D NMR: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure. nih.govnih.gov

For example, the ¹³C-NMR spectrum of a related compound, 24-methylenecycloartanyl ferulate, showed characteristic signals for the double bond in the 24-methylenecycloartanol (B74860) moiety. nih.gov

Table 2: Key NMR Data for Cycloartane-Type Triterpenoids

| Nucleus | NMR Experiment | Information Obtained |

|---|---|---|

| ¹H | 1D NMR | Chemical shifts and coupling constants of protons |

| ¹³C | 1D NMR | Chemical shifts of carbon atoms |

| ¹H-¹H | COSY | Correlation between coupled protons |

| ¹H-¹³C | HSQC | Correlation between protons and their directly attached carbons |

Mass spectrometry is crucial for determining the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): This technique provides the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

High-Resolution Mass Spectrometry (HRMS): Techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) can measure the m/z value with very high accuracy. nih.gov This allows for the determination of the exact molecular formula of the compound, distinguishing it from other compounds with the same nominal mass. For instance, the molecular ion peak of 24-methylenecycloartanyl ferulate was observed at m/z 616.6, which was crucial for its identification. nih.gov

The combination of these advanced analytical methodologies enables the comprehensive study of this compound, from its extraction and purification to its definitive structural characterization.

Application of Metabolomics Approaches in Quantitative and Qualitative Analysis

Metabolomics, the comprehensive analysis of small molecules within a biological system, has emerged as a powerful tool for the qualitative and quantitative analysis of 3β-24-Methylenecycloartan-3-ol in complex matrices such as plant extracts. chemijournal.comfrontiersin.org These approaches, particularly when coupled with high-resolution mass spectrometry, offer high sensitivity and specificity.

Qualitative Analysis

For the qualitative identification of 3β-24-Methylenecycloartan-3-ol and other related cycloartane (B1207475) triterpenoids in a sample, Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to Quadrupole Time-of-Flight (Q-TOF) mass spectrometry is a commonly employed technique. nih.gov This method provides accurate mass measurements, which can be used to determine the elemental composition of the compound, and fragmentation patterns (MS/MS spectra) that are characteristic of the molecular structure. By comparing the retention time, accurate mass, and fragmentation data with that of an authentic standard or with data from spectral libraries, the presence of 3β-24-Methylenecycloartan-3-ol can be confidently confirmed. Furthermore, metabolomics workflows often utilize molecular networking, a computational strategy that clusters molecules with similar fragmentation patterns, to identify and annotate related compounds, even those not previously characterized. nih.gov

Quantitative Analysis

The quantification of 3β-24-Methylenecycloartan-3-ol in various samples can be achieved with high precision and accuracy using UHPLC coupled to a triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. mdpi.com This targeted approach offers excellent sensitivity and selectivity by monitoring specific precursor-to-product ion transitions for the analyte of interest. The method involves the development of a calibration curve using a certified reference standard of 3β-24-Methylenecycloartan-3-ol. The validation of the quantitative method typically includes assessment of linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy (recovery). mdpi.com

Table 2: Illustrative UPLC-MS/MS Parameters for Quantitative Analysis of 3β-24-Methylenecycloartan-3-ol

| Parameter | Value |

| Chromatography | |

| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 2 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | [M+H]⁺ or [M+Na]⁺ |

| Product Ions (m/z) | Specific fragment ions |

| Collision Energy | Optimized for each transition |

| Validation Data (Hypothetical) | |

| Linearity (r²) | >0.99 |

| LOD | 0.5 ng/mL |

| LOQ | 1.5 ng/mL |

| Intra-day Precision (RSD%) | < 5% |

| Inter-day Precision (RSD%) | < 7% |

| Recovery (%) | 95-105% |

Ecological and Chemo Taxonomic Significance of 3beta 24 Methylenecycloartan 3 Ol

Role in Plant Physiology and Interactions with the Environment

3beta-24-Methylenecycloartan-3-ol is a crucial precursor in the biosynthesis of a wide array of phytosterols (B1254722), which are fundamental components of plant cell membranes. pnas.orgmdpi.com The synthesis of this compound begins with the cyclization of 2,3-oxidosqualene (B107256), a reaction catalyzed by the enzyme cycloartenol (B190886) synthase. mdpi.com Cycloartenol, a closely related compound, is the initial product, which is then converted to 24-methylenecycloartanol (B74860) and subsequently to other essential phytosterols like campesterol (B1663852) and sitosterol. wikipedia.orgpnas.org This pathway is distinct from that in fungi and animals, where lanosterol (B1674476) is the primary sterol precursor. wikipedia.orgnih.gov

The phytosterols derived from this compound play a vital role in modulating membrane fluidity and permeability, which is essential for various cellular processes and for the plant's ability to respond to environmental changes. usda.gov Plants, being sessile organisms, must adapt to a variety of environmental stressors. The composition of their cell membranes, influenced by the types and amounts of phytosterols present, is a key factor in this adaptation. For instance, alterations in sterol composition can affect the plant's response to temperature fluctuations and pathogen attacks. researchgate.net

Research has indicated that triterpenoids, the class of compounds to which this compound belongs, are involved in plant defense mechanisms. While specific studies on the direct role of this compound in environmental interactions are ongoing, the broader family of triterpenoids is known to possess antimicrobial and anti-insect properties. Some studies have shown that extracts containing 24-methylenecycloartanol exhibit weak activity against bacteria such as Staphylococcus aureus and Escherichia coli. chemfaces.com

Furthermore, the concentration of 24-methylenecycloartanol can vary depending on the plant part and the season. nih.gov For example, in the medicinal plant Epidendrum mosenii, the highest concentrations of this compound are found in the stems, particularly during the spring and summer months. nih.gov This seasonal variation suggests a potential link between the biosynthesis of this compound and the plant's developmental stage or its response to seasonal environmental cues. nih.gov

Table 1: Role of this compound in Plant Physiology

| Physiological Role | Description | Key Research Findings | References |

| Phytosterol Precursor | Serves as an intermediate in the biosynthesis of essential plant sterols like campesterol and sitosterol. | The conversion of cycloartenol to 24-methylenecycloartanol is a key step in the phytosterol pathway in plants. | wikipedia.orgpnas.orgmdpi.com |

| Membrane Structure | Contributes to the structural integrity and fluidity of plant cell membranes. | Phytosterols derived from this compound are integral to membrane function. | usda.gov |

| Environmental Stress Response | Potentially involved in plant adaptation to abiotic and biotic stressors. | Triterpenoids, as a class, are known to be involved in plant defense. | researchgate.netchemfaces.com |

| Seasonal Variation | The concentration of the compound can fluctuate with seasons and in different plant parts. | In Epidendrum mosenii, the highest levels are found in the stems during spring and summer. | nih.gov |

Chemo-taxonomic Marker for Plant Identification and Classification

The distribution of secondary metabolites, such as this compound, can serve as a valuable tool for the chemical-based classification of plants, a field known as chemotaxonomy. The presence and relative abundance of specific compounds can be characteristic of a particular plant family, genus, or species, providing a chemical fingerprint that complements traditional morphological methods of identification. wikipedia.org

This compound has been isolated from a diverse range of plant species, indicating its widespread, yet taxonomically significant, occurrence. ebi.ac.ukebi.ac.uk Its identification in various plant families underscores its fundamental role in plant biochemistry. However, its specific concentration or co-occurrence with other related triterpenoids can offer more detailed taxonomic clues.

For instance, this compound has been identified in several plant genera, including:

Cheilocostus

Dioscorea

Ficus

Oryza

The presence of this compound and other triterpenoids has been used to support the classification of species within the genus Ficus and the family Moraceae. In some cases, the profile of these compounds can be so distinctive that they are considered chemical markers for a particular genus.

Table 2: Documented Presence of this compound in Various Plant Genera

| Genus | Family | Significance | References |

| Cheilocostus | Costaceae | Presence of the compound contributes to the chemical profile of the genus. | researchgate.net |

| Dioscorea | Dioscoreaceae | Identified as a component of the plant's steroidal precursors. | researchgate.net |

| Epidendrum | Orchidaceae | Isolated from this genus of orchids. | ebi.ac.ukebi.ac.uk |

| Euphorbia | Euphorbiaceae | Found in various species of this large and diverse genus. | ebi.ac.ukebi.ac.uk |

| Ficus | Moraceae | Used in conjunction with other metabolites for chemotaxonomic classification. | researchgate.net |

| Oryza | Poaceae | Identified in rice, a staple food crop. | researchgate.net |

| Psychotria | Rubiaceae | Isolated from this genus, which includes plants used in traditional medicine. | ebi.ac.ukebi.ac.uk |

| Sideritis | Lamiaceae | Found in this genus of flowering plants. | ebi.ac.ukebi.ac.uk |

Biomarker Potential for Food Consumption and Authenticity Studies

The presence of this compound in various edible plants and plant-derived products has led to its investigation as a potential biomarker for food consumption. hmdb.ca Identifying and quantifying this compound in human samples could provide objective data on the intake of specific foods. This is particularly relevant for nutritional studies aiming to understand the links between diet and health.

This compound has been detected in a number of food items, including:

Alfalfa

Celery leaves

Chives

Climbing bean hmdb.ca

Common persimmon hmdb.ca

Coriander

Oregon yampah hmdb.ca

Pineapple hmdb.ca

Beyond tracking dietary intake, this compound also shows promise in the field of food authenticity. The adulteration of high-value food products, such as virgin olive oil, with cheaper vegetable oils is a significant issue for both consumers and the food industry. researchgate.net The analysis of phytosterol profiles, including the presence and concentration of compounds like this compound, can be a powerful tool for detecting such fraud. researchgate.net Since the sterol composition can be unique to different plant oils, deviations from the expected profile can indicate adulteration. researchgate.net

The development of robust analytical methods is crucial for the use of this compound as a biomarker. researchgate.net Techniques such as gas chromatography and liquid chromatography, often coupled with mass spectrometry, provide the sensitivity and selectivity needed to detect and quantify this compound in complex food matrices and biological samples. researchgate.net

Table 3: Food Sources of this compound and its Biomarker Applications

| Food Source | Potential Biomarker Application | References |

| Alfalfa | Dietary intake marker | hmdb.ca |

| Celery leaves | Dietary intake marker | hmdb.ca |

| Chives | Dietary intake marker | hmdb.ca |

| Climbing bean | Dietary intake marker | hmdb.ca |

| Common persimmon | Dietary intake marker | hmdb.ca |

| Coriander | Dietary intake marker | hmdb.ca |

| Oregon yampah | Dietary intake marker | hmdb.ca |

| Pineapple | Dietary intake marker | hmdb.ca |

| Various Vegetable Oils | Food authenticity and adulteration detection | researchgate.net |

Future Research Trajectories and Current Research Gaps

Elucidation of Additional Biological Mechanisms and Targets

Initial studies have suggested that 3beta-24-Methylenecycloartan-3-ol possesses a range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. ontosight.ai However, the precise molecular mechanisms and specific cellular targets underlying these effects are largely yet to be discovered.

Future research should prioritize the identification of the direct molecular targets of this compound. For instance, its reported anti-inflammatory activity, which may involve the inhibition of pro-inflammatory enzymes and cytokines, requires a deeper investigation into its effects on specific signaling pathways. ontosight.ai Studies on related cycloartane (B1207475) triterpenoids have shown suppression of pathways like NF-κB and reduced expression of proteins such as cyclooxygenase-2 (COX-2), which are pivotal in the inflammatory response. nih.gov Investigating whether this compound follows a similar mechanism is a crucial next step.

The antioxidant activity, characterized by the scavenging of free radicals, also warrants a more detailed mechanistic explanation. ontosight.ai It is important to understand how this compound interacts with cellular antioxidant defense systems, such as the enzymatic (e.g., superoxide (B77818) dismutase, catalase) and non-enzymatic (e.g., glutathione) pathways. mdpi.comnih.gov Furthermore, its potential to modulate oxidative stress-related signaling pathways, like the MAPK pathway, remains an open area for research. nih.gov

The antimicrobial and anticancer activities of related cycloartane triterpenoids also present a compelling case for further investigation into this compound. nih.govresearchgate.net Research on other cycloartanes has pointed towards the induction of apoptosis and cell cycle arrest in cancer cells. nih.govnih.gov Determining if this compound can replicate these effects and identifying the specific proteins and genes it modulates in cancer cell lines would be a significant advancement. nih.gov

| Reported/Potential Biological Activity | Potential Mechanisms for Future Investigation | Key Cellular Components/Pathways |

| Anti-inflammatory | Inhibition of pro-inflammatory enzymes and cytokines ontosight.ai | NF-κB, COX-2, Interleukins, TNF-α nih.govnih.gov |

| Antioxidant | Scavenging of reactive oxygen species (ROS) ontosight.ai | Nrf2 pathway, SOD, Catalase, GPx mdpi.commdpi.com |

| Antimicrobial | Inhibition of microbial growth ontosight.ai | Bacterial and fungal cellular targets |

| Anticancer | Induction of apoptosis and cell cycle arrest nih.govnih.gov | Caspases, cyclins, CDKs |

| Antidiabetic | Inhibition of α-glucosidase researchgate.net | α-glucosidase enzyme |

| Analgesic | Modulation of pain pathways | Nociceptors and related signaling |

Deeper Insights into Biosynthetic Regulation and Enzyme Engineering

The biosynthesis of this compound is a key area where further research can yield significant benefits, particularly for biotechnological applications. It is known to be synthesized from cycloartenol (B190886) in a reaction catalyzed by the enzyme S-adenosyl-L-methionine:cycloartenol-C-24-methyltransferase (SMT1). nih.govuniprot.orgresearchgate.net This enzyme is a critical branching point in the phytosterol pathway, directing carbon flux towards the formation of 24-alkylated sterols. nih.gov

A major research gap is the detailed understanding of the regulatory mechanisms governing the expression and activity of SMT1 and other enzymes in the this compound biosynthetic pathway. While it is known that SMT1 is highly expressed in vascular tissues and regions of cellular expansion, the specific transcription factors and signaling molecules that control its expression in response to developmental or environmental cues are not well-defined. uniprot.org Overexpression of SMT1 in tobacco has been shown to increase total sterol content, suggesting it is a key control point. nih.gov

Enzyme engineering presents a promising avenue for enhancing the production of this compound. Future research could focus on modifying the SMT1 enzyme to improve its catalytic efficiency and substrate specificity. The exploration of SMT isoforms from different plant species could also reveal enzymes with more desirable characteristics for biotechnological production. researchgate.net

Furthermore, the field of metabolic engineering in microorganisms like Saccharomyces cerevisiae (yeast) offers a powerful platform for producing this compound. rsc.orgaiche.orgfrontiersin.orgnih.gov By introducing the relevant plant genes into yeast and optimizing the host's metabolic pathways, it is possible to create microbial cell factories for this compound. This would involve not only expressing the SMT1 enzyme but also potentially engineering the upstream mevalonate (B85504) pathway to increase the supply of the precursor, cycloartenol. rsc.org

| Enzyme/Pathway | Function in Biosynthesis | Future Research Direction |

| SMT1 | Catalyzes the methylation of cycloartenol to form this compound nih.govuniprot.org | Elucidate regulatory mechanisms; engineer for improved efficiency and specificity. |

| Mevalonate Pathway | Produces isoprenoid precursors for triterpenoid (B12794562) synthesis rsc.org | Engineer for increased flux towards cycloartenol in heterologous systems. |

| Oxidosqualene Cyclases (OSCs) | Cyclize 2,3-oxidosqualene (B107256) to form diverse triterpene skeletons frontiersin.orgnih.gov | Explore different OSCs for efficient cycloartenol production in yeast. |

Development of Advanced Analytical Techniques for Trace Analysis and Metabolite Profiling

The accurate detection and quantification of this compound in complex biological matrices are essential for both fundamental research and quality control of potential products. While gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) are commonly used for phytosterol analysis, there is a need for the development of more sensitive and high-throughput methods. aocs.orgaustinpublishinggroup.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique that has been applied to the analysis of triterpenoids and offers high sensitivity and specificity. nih.govnih.govyoutube.com Future research should focus on optimizing LC-MS/MS methods for the routine analysis of this compound, including the development of stable isotope-labeled internal standards for accurate quantification.

Metabolite profiling, or metabolomics, is another area with significant potential. The use of untargeted LC-MS/MS-based approaches allows for the simultaneous analysis of a wide range of metabolites in a sample, providing a comprehensive snapshot of the metabolic state. mdpi.com A particularly promising technique is molecular networking, which uses tandem mass spectrometry data to group structurally related molecules. nih.govacs.orgscienceopen.comresearchgate.netnih.gov This can be instrumental in identifying novel derivatives of this compound and in dereplication, which is the rapid identification of known compounds in complex extracts. nih.govacs.org

The development of methods for trace analysis is also critical, especially for studying the compound's presence in different plant tissues or its metabolites in biological fluids after administration. This will require highly sensitive instrumentation and sophisticated sample preparation techniques to isolate and concentrate the analyte from interfering substances. mdpi.comnih.govresearchgate.net

| Analytical Technique | Application | Future Development Needs |

| Gas Chromatography (GC/GC-MS) | Routine analysis of phytosterols (B1254722) aocs.orgaustinpublishinggroup.com | Improved resolution for complex mixtures; derivatization optimization. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Sensitive and specific quantification; metabolite profiling nih.govnih.govyoutube.com | Development of validated methods; synthesis of internal standards. |

| Molecular Networking | Dereplication and discovery of new derivatives nih.govacs.orgscienceopen.com | Expansion of spectral libraries for cycloartane triterpenoids. |

Exploration of Sustainable Sourcing and Production Methods

The traditional sourcing of this compound relies on its extraction from plant sources. While this is a viable approach, it can be subject to limitations such as geographical and seasonal variations in compound concentration, as well as potential over-harvesting of medicinal plants. austinpublishinggroup.com Therefore, the exploration of sustainable and scalable production methods is a key future research trajectory.

Plant cell culture technology offers a promising alternative to the harvesting of whole plants. nih.govsigmaaldrich.comnih.govsigmaaldrich.com By growing plant cells in controlled bioreactors, it is possible to produce this compound in a consistent and environmentally friendly manner. nih.govnih.gov Future research in this area should focus on optimizing culture conditions, including media composition and the use of elicitors to enhance the production of the target compound.

As mentioned earlier, metabolic engineering of microorganisms, particularly yeast, presents a highly attractive platform for the sustainable production of this compound. rsc.orgaiche.orgfrontiersin.orgnih.govnih.gov The advantages of microbial fermentation include rapid growth rates, scalability, and the potential for high production yields. The main research challenges lie in successfully transferring the plant biosynthetic pathway into the microbial host and optimizing its performance to achieve economically viable titers. This involves a deep understanding of both the plant's biosynthetic machinery and the host's metabolic network.

| Production Method | Advantages | Future Research Focus |

| Extraction from Plants | Established method; natural source. | Screening of new plant sources; optimization of extraction protocols. |

| Plant Cell Culture | Sustainable; controlled production; independent of geographical and seasonal factors. nih.govnih.gov | Optimization of culture conditions; elicitation strategies to boost yield. |

| Microbial Fermentation (Yeast) | Scalable; rapid production; potential for high yields. rsc.orgfrontiersin.org | Pathway reconstruction and optimization; host strain engineering; process scale-up. |

Q & A

Q. How can 3beta-24-Methylenecycloartan-3-ol be isolated from natural sources like rice bran oil?

- Methodological Answer : Begin with solvent extraction using hexane or ethanol to defat rice bran oil. Subsequent partitioning via liquid-liquid extraction (e.g., ethyl acetate/water) isolates polar fractions. Purify the compound using silica gel column chromatography with a gradient elution system (e.g., hexane:ethyl acetate 9:1 to 1:1). Confirm fractions via TLC and HPLC, comparing retention times with known standards. Rice bran oil is a documented source, and cycloartanol derivatives are typically minor constituents requiring repeated chromatographic steps .

Q. What analytical techniques are recommended for structural confirmation of this compound?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY, HSQC, and HMBC) with high-resolution mass spectrometry (HR-MS). For NMR, dissolve the compound in deuterated chloroform (CDCl₃) and analyze at 25°C. HR-MS in positive ion mode with electrospray ionization (ESI) provides accurate mass data. Cross-reference spectral data with published cycloartanol derivatives, noting characteristic signals such as the methylenecycloartane skeleton (δ 0.5–1.5 ppm in ¹H NMR) .

Q. How should stock solutions be prepared for in vitro bioactivity assays?

- Methodological Answer : Dissolve this compound in DMSO (e.g., 50 μL DMSO for a 10 mM stock). Ensure solubility by sequentially adding PEG300 (300 μL), Tween 80 (50 μL), and sterile ddH₂O (600 μL) under vortex mixing. Filter-sterilize (0.22 μm) and store at -20°C. For cell-based assays, maintain DMSO concentration ≤0.1% to avoid cytotoxicity. Validate stability via HPLC over 72 hours .

Advanced Research Questions

Q. How can researchers optimize solubility and stability for in vivo pharmacokinetic studies?

- Methodological Answer : Use a ternary solvent system (DMSO:PEG300:Tween 80 = 1:6:1 v/v) to enhance aqueous solubility. For intravenous administration, prepare isotonic solutions by adjusting pH to 7.4 with PBS. Conduct stability assays at 37°C over 24 hours using LC-MS to monitor degradation products. Adjust formulation ratios based on partition coefficient (logP) predictions; this compound’s logP (~4.5) suggests limited hydrophilicity, necessitating surfactants .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., antifungal vs. inactive results)?

- Methodological Answer : Perform systematic variability analysis:

- Source Purity : Compare isolates from different suppliers or extraction batches via HPLC (e.g., ≥95% purity threshold) .

- Assay Conditions : Standardize fungal strains, culture media, and incubation times. For example, test against Candida albicans ATCC 10231 in RPMI-1640 at 35°C for 48 hours .

- Data Normalization : Use internal controls (e.g., fluconazole) and adjust for solvent interference (e.g., DMSO effects on fungal growth). Apply meta-analysis frameworks to reconcile disparate results .

Q. How can researchers design longitudinal studies to assess chronic toxicity of this compound?

- Methodological Answer : Employ a rodent model (e.g., Sprague-Dawley rats) with daily oral dosing (10–100 mg/kg) over 90 days. Collect serum biomarkers (ALT, AST, creatinine) and histopathology samples (liver, kidneys) at intervals (Days 7, 30, 90). Use mixed-effects models to analyze time-dependent toxicity. Reference safety protocols for handling cytotoxic compounds, including PPE (gloves, lab coats) and fume hoods for aerosol prevention .

Q. What advanced spectral methods differentiate this compound from its isomers?

- Methodological Answer : Apply chiral chromatography with a cellulose-based column (e.g., Chiralpak IC) and isocratic elution (hexane:isopropanol 95:5). Couple with circular dichroism (CD) spectroscopy to detect optical activity differences. For NMR, focus on stereospecific NOE correlations (e.g., 24-methylene group spatial orientation) and compare with X-ray crystallography data if available .

Data Analysis & Interpretation

Q. How should researchers address discrepancies in metabolite profiling across studies?

- Methodological Answer : Implement a multi-platform approach:

- LC-MS/MS : Use a C18 column (2.1 × 100 mm, 1.7 μm) with polarity switching (positive/negative ions).

- GC-MS : Derivatize samples with BSTFA + 1% TMCS for volatile analysis.

Cross-validate peaks with reference libraries (e.g., NIST, PubChem) and apply principal component analysis (PCA) to identify batch effects or contamination .

Q. What statistical frameworks are suitable for analyzing dose-response relationships in anti-inflammatory assays?

- Methodological Answer : Fit data to a four-parameter logistic model: . Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀ and confidence intervals. For cytokine data (e.g., IL-6, TNF-α), apply ANOVA with Tukey’s post-hoc test. Report effect sizes (Cohen’s d) and power analysis to justify sample sizes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.